3-Ncs-dizocilpine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

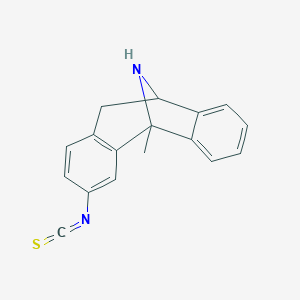

3-Ncs-dizocilpine, also known as this compound, is a useful research compound. Its molecular formula is C17H14N2S and its molecular weight is 278.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benzocycloheptenes - Dibenzocycloheptenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neuropsychiatric Research

Animal Models of Schizophrenia

MK-801 is widely used in the development of animal models for schizophrenia. It effectively mimics both positive and negative symptoms of the disorder, making it a valuable tool for researching potential treatments. For instance, a single injection of MK-801 can induce behavioral changes that reflect the complexities of schizophrenia, including hyperlocomotion and cognitive deficits .

Behavioral Studies

Research indicates that MK-801 can induce cognitive impairments similar to those observed in schizophrenia patients. Studies have shown that it alters memory functions and can be used to assess the efficacy of new antipsychotic drugs . The compound's ability to block NMDA receptors has made it a critical component in understanding the role of glutamatergic signaling in neuropsychiatric disorders.

Neuroprotective Effects

Excitotoxicity and Neurodegenerative Diseases

MK-801 has been investigated for its neuroprotective properties in conditions characterized by excitotoxicity, such as stroke and traumatic brain injury. Preclinical studies demonstrate that MK-801 administration can protect neurons from ischemic damage, as evidenced by improved neurological function following cerebral ischemia in primates .

Case Study: Hippocampal Neurodegeneration

In rat models, MK-801 significantly reduced hippocampal damage induced by NMDA receptor activation, suggesting its potential as a neuroprotective agent against excitotoxicity . The compound's efficacy in this context highlights its relevance in developing treatments for neurodegenerative diseases like Alzheimer's and Huntington's disease.

Addiction Research

Morphine Dependence

MK-801 has been shown to influence morphine-induced behaviors, suggesting its role in understanding addiction mechanisms. Studies indicate that MK-801 can suppress the rewarding effects of morphine, potentially offering insights into therapeutic strategies for opioid addiction .

Behavioral Conditioning

In self-administration studies with rodents, MK-801 demonstrated reinforcing properties similar to recreational drugs, indicating its potential misuse but also providing a platform for studying addiction behaviors .

Cognitive Function Studies

Memory Impairment Models

MK-801 is utilized to create models of cognitive dysfunction to explore memory-related disorders. Its effects on different types of memory have been documented extensively, providing a basis for assessing new pharmacological interventions aimed at cognitive enhancement .

Potential Therapeutic Applications

Antidepressant Effects

Emerging research suggests that NMDA antagonists like MK-801 may have antidepressant properties. Animal studies indicate that MK-801 can produce rapid antidepressant-like effects, making it a candidate for further exploration in treating depression .

Data Table: Summary of Applications

Análisis De Reacciones Químicas

Key Structural Features of Dizocilpine (MK-801)

Dizocilpine is a dibenzocycloheptene derivative with a secondary amine and benzenoid functional groups. Its structure includes a tropane moiety fused to two benzene rings . Modifications to this core structure, such as substitutions at the nitrogen or aromatic rings, alter its pharmacological and chemical properties .

Reactivity of MK-801 Derivatives

While 3-Ncs-dizocilpine is not explicitly discussed, insights can be drawn from studies on MK-801 derivatives:

Oxidative Metabolism

-

N-Hydroxylation : MK-801 undergoes hepatic and brain microsomal oxidation to form N-hydroxy metabolites , which can participate in redox cycling (e.g., generating nitroxide radicals and nitrosonium ions) .

-

Aromatic Hydroxylation : Oxidation at the 2- and 8-positions of the benzene rings produces phenolic metabolites, which may form electrophilic quinones via electron transfer (ET) mechanisms .

Redox Cycling

-

Nitroxide Formation : Metabolites like hydroxylamines and nitroxides (e.g., norcocaine nitroxide analogs) can generate reactive oxygen species (ROS) via redox cycling, leading to lipid peroxidation and oxidative stress (OS) .

-

Electrochemical Stability : Computational studies suggest that iminium intermediates derived from MK-801 analogs stabilize through intramolecular interactions, influencing their reduction potentials and redox behavior .

Synthetic Pathways for MK-801 Analogs

Recent studies on dibenzosuberane derivatives of MK-801 (e.g., 3l and 6f ) reveal:

Structural Modifications

-

Seven-Membered Ring Substitutions : Introducing substituted base moieties (e.g., piperidine or cyclohexylamine) alters receptor-binding kinetics and metabolic stability .

-

Aliphatic Side Chains : Compounds with aliphatic chains (e.g., 3l ) exhibit faster dissociation from NMDA receptors compared to aromatic analogs, reducing psychotomimetic side effects .

Key Synthetic Reactions

Mechanistic Insights from Related Compounds

-

3,3′-Iminodipropionitrile (IDPN) : This structurally similar compound undergoes flavin monooxygenase-mediated oxidation to neurotoxic N-hydroxy metabolites, paralleling MK-801’s metabolic pathways .

-

Cocaine Analogs : Redox cycling of norcocaine nitroxide derivatives induces lipid peroxidation and cytotoxicity, a mechanism that may extend to MK-801 analogs .

Gaps in Current Knowledge

-

No peer-reviewed studies on This compound were identified in the provided sources.

-

The absence of data may stem from nomenclature discrepancies (e.g., alternate naming conventions) or limited publication on this specific derivative.

Recommendations for Further Research

-

Synthetic Exploration : Investigate N-substitution reactions (e.g., cyanosilylation or thiocyanation) on the MK-801 core to synthesize this compound.

-

Metabolic Profiling : Use microsomal assays to characterize oxidative pathways and redox potential.

-

Computational Modeling : Predict reaction intermediates and stability using density functional theory (DFT).

Propiedades

Número CAS |

149818-12-2 |

|---|---|

Fórmula molecular |

C17H14N2S |

Peso molecular |

278.4 g/mol |

Nombre IUPAC |

4-isothiocyanato-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene |

InChI |

InChI=1S/C17H14N2S/c1-17-14-5-3-2-4-13(14)16(19-17)8-11-6-7-12(18-10-20)9-15(11)17/h2-7,9,16,19H,8H2,1H3 |

Clave InChI |

IROZIFSXGAXYRY-UHFFFAOYSA-N |

SMILES |

CC12C3=CC=CC=C3C(N1)CC4=C2C=C(C=C4)N=C=S |

SMILES canónico |

CC12C3=CC=CC=C3C(N1)CC4=C2C=C(C=C4)N=C=S |

Sinónimos |

3-isothiocyanato-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine 3-isothiocyanato-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine, (R)-isomer 3-NCS-dizocilpine MK-801 3-isothiocyanate MK801-NCS-3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.